Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl-
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Overview
Description
Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is a compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 5-chloro-2-hydroxy group and a pyrazinyl moiety. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with pyrazine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxobenzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-aminopyrazinyl-benzamide.
Substitution: Formation of 5-substituted-2-hydroxy-N-pyrazinyl-benzamide derivatives.
Scientific Research Applications
Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-hydroxy-N-methylbenzamide
- 5-Chloro-2-hydroxy-N-ethylbenzamide
Uniqueness
Benzamide, 5-chloro-2-hydroxy-N-pyrazinyl- is unique due to the presence of the pyrazinyl moiety, which imparts distinct biological activities compared to other benzamide derivatives. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .
Properties
CAS No. |
634185-54-9 |
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Molecular Formula |
C11H8ClN3O2 |
Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-pyrazin-2-ylbenzamide |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-1-2-9(16)8(5-7)11(17)15-10-6-13-3-4-14-10/h1-6,16H,(H,14,15,17) |
InChI Key |
BQDFLNWCTZAAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=CN=C2)O |
Origin of Product |
United States |
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